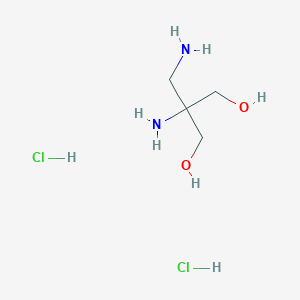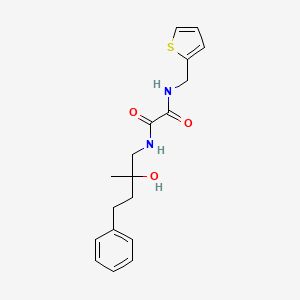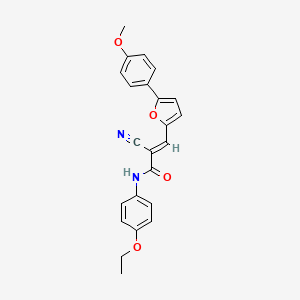
2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and potential applications of similar substances. For instance, 2-amino-1,3-propane diols serve as a platform for synthesizing a variety of functional cyclic carbonate monomers, which can be polymerized into biodegradable materials for biomedical and environmentally friendly products .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from commercially available diols. For example, the amino group of 2-amino-1,3-propane diols can be selectively reacted with electrophiles to create functional diol intermediates, which are then cyclized to form cyclic carbonate monomers . Another synthesis method involves the reaction of 2-amino-2-hydroxymethyl-propane-1,3-diol with 3,5-dibromo-salicylaldehyde to produce Schiff bases, which can be further reduced . These methods highlight the versatility of amino diols in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds related to this compound can be characterized using various spectroscopic techniques. For instance, the structure of 2-amino-2`(diphenylamino)-propane-1,3-diol was confirmed by 13C NMR and IR spectroscopy . Similarly, the structure of synthesized compounds can be confirmed by IR and 1H NMR spectroscopy . These techniques are essential for verifying the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involving amino diols are diverse and can lead to a wide range of products. For example, the synthesis of cyclic carbonate monomers from 2-amino-1,3-propane diols involves chemoselective reactions and intramolecular cyclization . Additionally, the formation of coordination compounds with copper(II) illustrates the ability of substituted diols to act as ligands in complexation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino diols and their derivatives are crucial for their potential applications. The thermal conductivities of compounds such as 2-amino-2-methyl-1,3-propanediol (AMP) and 2-amino-2-hydroxymethyl-1,3-propanediol (TRIS) have been measured, indicating their suitability for thermal energy storage . The thermal stability of coordination compounds derived from substituted diols is also of interest, with thermolysis occurring through dehydration and thermal decomposition .
Aplicaciones Científicas De Investigación
Biologically Produced Diols
Research on biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, highlights the significant role these compounds play in industrial biotechnology. These diols have wide-ranging applications, including the production of polymers and as solvents. The microbial production of such diols is of interest due to their renewable nature and the potential for cost-effective manufacturing processes. However, the separation and purification of these diols from fermentation broths are challenging and constitute a significant portion of production costs. Various separation methods, including distillation, membrane filtration, and liquid-liquid extraction, have been explored to enhance the efficiency and reduce the costs associated with diol production (Xiu & Zeng, 2008).
Flavor Compounds in Foods
Branched aldehydes, derived from amino acids, serve as important flavor compounds in foods. Their production and breakdown pathways are crucial for the development of desirable flavors in both fermented and non-fermented products. Understanding these pathways can aid in controlling the levels of specific aldehydes to enhance food quality (Smit, Engels, & Smit, 2009).
Cancer Therapy
Compounds structurally related to "2-Amino-2-(aminomethyl)propane-1,3-diol; dihydrochloride" have been studied for their potential in cancer therapy. For example, FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) has shown promise in preclinical antitumor efficacy studies. This compound operates through mechanisms that may be independent of its immunosuppressive effects, highlighting the potential for novel therapeutic applications (Zhang et al., 2013).
Chemical Synthesis and Structural Properties
The synthesis and structural characterization of novel chemical compounds, including those related to "2-Amino-2-(aminomethyl)propane-1,3-diol; dihydrochloride," contribute to a deeper understanding of their potential applications in various fields, such as materials science and pharmaceuticals. Research in this area focuses on developing new synthetic routes and analyzing the properties of the resulting compounds to explore their utility in diverse applications (Issac & Tierney, 1996).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that the compound can interact with various electrophiles to form functional diol intermediates . These intermediates can then undergo intramolecular cyclization to generate a series of functional aliphatic six-membered cyclic carbonate monomers .
Biochemical Pathways
The compound’s interaction with electrophiles and subsequent formation of cyclic carbonate monomers suggest that it may influence pathways involving these molecules .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
Its ability to form cyclic carbonate monomers suggests potential applications in polymer chemistry .
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of 2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride . For instance, its solubility in water and stability at room temperature suggest that it may be sensitive to changes in these conditions .
Propiedades
IUPAC Name |
2-amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2.2ClH/c5-1-4(6,2-7)3-8;;/h7-8H,1-3,5-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSJRXZMLCNLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide](/img/structure/B2504764.png)


![4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2504772.png)
![4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B2504774.png)


![8-ethoxy-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504780.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide](/img/structure/B2504781.png)
![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperidine-3-carboxylate](/img/structure/B2504783.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluorophenyl)acetamide](/img/structure/B2504784.png)


